molecular formula C7H13NO2S B13020809 1-Thia-6-azaspiro[3.5]nonane1,1-dioxide

1-Thia-6-azaspiro[3.5]nonane1,1-dioxide

Cat. No.: B13020809
M. Wt: 175.25 g/mol
InChI Key: OUTALODBBAVTLL-UHFFFAOYSA-N
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Description

1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide is a spirocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its bicyclic framework. The spiro junction connects a 4-membered ring (derived from the [3.5] notation, indicating 3+1 atoms) and a 6-membered ring (5+1 atoms). The 1,1-dioxide moiety denotes a sulfone group on the sulfur atom, contributing to its electron-withdrawing properties and influencing its chemical reactivity, stability, and intermolecular interactions .

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

1λ6-thia-8-azaspiro[3.5]nonane 1,1-dioxide

InChI

InChI=1S/C7H13NO2S/c9-11(10)5-3-7(11)2-1-4-8-6-7/h8H,1-6H2

InChI Key

OUTALODBBAVTLL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCS2(=O)=O)CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with an amine under oxidative conditions. The reaction is often carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to facilitate the formation of the sulfone group.

Industrial Production Methods

Industrial production of 1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thioethers.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide involves its interaction with specific molecular targets. The compound’s sulfone group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Table 1: Structural Parameters of Spirocyclic Analogues
Compound Name Spiro Junction Ring Sizes Heteroatoms Key Functional Groups Molecular Weight (g/mol)
1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide [3.5] 4- and 6-membered S, N Sulfone (SO₂) Not explicitly reported
1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide hydrochloride [3.5] 4- and 6-membered S, N Sulfone, hydrochloride salt 183.65 (hydrochloride form)
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride [3.3] Two 4-membered rings S, N Sulfone, hydrochloride salt 147.2 (free base)
1-Oxa-6-azaspiro[3.5]nonane oxalate [3.5] 4- and 6-membered O, N Oxalate salt Not explicitly reported

Key Observations :

  • Ring Sizes: The [3.5] spiro junction creates asymmetric rings (4- and 6-membered), whereas [3.3] junctions (e.g., in heptane derivatives) yield two 4-membered rings.
  • Heteroatom Substitution : Replacing sulfur with oxygen (e.g., 1-oxa analogues) alters electronic properties. Sulfone groups enhance electron-withdrawing effects compared to ethers, influencing hydrogen-bonding capabilities and anion recognition .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Purity Storage Conditions Solubility (Form)
1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide Not reported Not reported Likely polar (sulfone)
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride 95% Room temperature Hydrochloride salt enhances aqueous solubility
1-Oxa-6-azaspiro[3.5]nonane oxalate Not reported Not reported Oxalate salt may improve crystallinity

Key Observations :

  • Salt Forms : Hydrochloride and oxalate salts improve solubility and stability, critical for pharmaceutical applications .
  • Thermal Stability : Sulfone-containing spiro compounds generally exhibit higher thermal stability due to strong S=O bonds, whereas ethers (e.g., 1-oxa analogues) may be more prone to oxidation .

Biological Activity

1-Thia-6-azaspiro[3.5]nonane-1,1-dioxide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure

The compound belongs to the spirocyclic family, characterized by a spiro linkage between two non-linear carbon chains. Its structure can be represented as follows:

1 Thia 6 azaspiro 3 5 nonane 1 1 dioxide\text{1 Thia 6 azaspiro 3 5 nonane 1 1 dioxide}

Antimicrobial Activity

Research has indicated that compounds similar to 1-thia-6-azaspiro[3.5]nonane-1,1-dioxide exhibit significant antimicrobial properties. For instance, studies on related spirocyclic compounds have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
2-Arylidine-1-thia-4-azaspiro[4.5]decan-3-oneE. coli12.5 µg/mL
2-Arylidine-1-thia-4-azaspiro[4.5]decan-3-oneS. aureus10 µg/mL
1-Thia-6-azaspiro[3.5]nonane-1,1-dioxideC. albicans15 µg/mL

Analgesic Properties

The analgesic potential of spirocyclic compounds has been documented in various studies, particularly those related to opioid receptors. Compounds structurally related to 1-thia-6-azaspiro[3.5]nonane have shown affinity for mu-opioid receptors, suggesting potential use in pain management.

Table 2: Opioid Receptor Affinity Studies

Compound NameReceptor TypeBinding Affinity (Ki)
N-propionyl-N-cinnamyl derivativeMu-opioid receptor0.5 nM
9,10-Diazatricyclo[4.2.1]decaneMu-opioid receptor0.8 nM
1-Thia-6-azaspiro[3.5]nonaneMu-opioid receptorNot yet determined

Synthesis and Case Studies

The synthesis of 1-thia-6-azaspiro[3.5]nonane-1,1-dioxide has been explored in several studies focusing on its scalability and yield optimization.

Synthetic Approaches

A recent study outlined a one-pot synthesis method that yielded the compound with high purity and efficiency:

Synthesis Refluxing ketones with benzylamine in THF\text{Synthesis }\quad \text{Refluxing ketones with benzylamine in THF}

Case Study: Synthesis Optimization
In a comparative analysis of synthetic routes, the following yields were observed:

Table 3: Synthesis Yields of Various Methods

Method DescriptionYield (%)
Method I (Refluxing)90%
Method II (One-pot reaction)85%
Method III (Protective group variation)75%

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